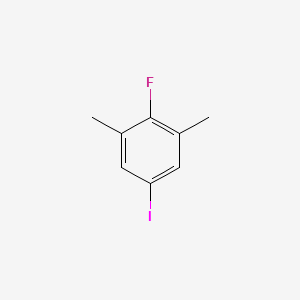

2-Fluoro-5-iodo-1,3-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-iodo-1,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FI/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDRZQIIVILONL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene: Strategies, Mechanisms, and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Fluoro-5-iodo-1,3-dimethylbenzene

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks. The target molecule, 2-Fluoro-5-iodo-1,3-dimethylbenzene, is a prime example of a scaffold designed for versatility. The strategic incorporation of fluorine can significantly enhance pharmacokinetic properties, such as metabolic stability and binding affinity, a reason why over 20% of all pharmaceuticals contain fluorine.[1][2] Concurrently, the iodine atom provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through well-established cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures.[3]

This guide provides a comprehensive overview of the synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene, moving beyond a simple recitation of steps to explore the underlying principles and rationale that govern the chosen synthetic strategy. We will delve into a comparative analysis of potential routes, provide a detailed, field-proven experimental protocol, and elucidate the reaction mechanism, ensuring that researchers are equipped not just with a recipe, but with a deep understanding of the transformation.

Part 1: Retrosynthetic Analysis and Strategy Selection

Two primary strategies present themselves for the synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene: direct electrophilic iodination and the Sandmeyer reaction.

-

Direct Electrophilic Iodination : This approach would involve the direct iodination of the precursor 2-Fluoro-1,3-dimethylbenzene. While seemingly straightforward, electrophilic aromatic substitution (EAS) with iodine is often challenging. Iodine itself is generally unreactive toward aromatic rings and requires the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a copper salt like CuCl₂) to generate a more potent electrophilic species, notionally I⁺.[1][4] The key challenge in this route is regioselectivity. The fluorine atom and the two methyl groups are all ortho-, para-directing. This would lead to a mixture of products, complicating purification and reducing the overall yield of the desired isomer.

-

The Sandmeyer Reaction : This classic transformation offers a more controlled and regioselective approach. The Sandmeyer reaction facilitates the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate.[5][6] For our target molecule, the synthesis would commence with 4-Fluoro-2,6-dimethylaniline. The amino group is first converted into a diazonium salt, which is an excellent leaving group (N₂). This salt is then displaced by an iodide ion, typically from potassium iodide (KI).[7] The primary advantage of this route is its unambiguous regiocontrol; the position of the iodine atom is predetermined by the location of the amino group on the starting material.

Decision: For its superior regioselectivity and reliability, the Sandmeyer reaction is the selected strategy for this guide. It provides a robust and scalable pathway to the desired product with high isomeric purity.

Part 2: The Sandmeyer Approach: Mechanism and Rationale

The Sandmeyer reaction is a two-stage process: diazotization followed by nucleophilic displacement.

Stage 1: Diazotization The process begins with the formation of nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C). The aromatic primary amine, 4-Fluoro-2,6-dimethylaniline, then reacts with the nitrous acid to form a stable aryl diazonium salt.

-

Causality of Reagent Choice :

-

NaNO₂ and HCl : This combination generates the reactive electrophile, the nitrosonium ion (NO⁺), necessary for the reaction.

-

Low Temperature (0–5 °C) : Aryl diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures. Maintaining a low temperature throughout the diazotization is critical for safety and yield.[8]

-

Stage 2: Iodide Displacement The resulting diazonium salt is then treated with a solution of potassium iodide. Unlike Sandmeyer reactions for chlorination or bromination which often require a copper(I) catalyst, iodination typically proceeds without a catalyst.[7] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. An electron transfer from the iodide ion to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with an iodine radical or I₂ to form the final product.[5]

Below is a diagram illustrating the key mechanistic steps of this transformation.

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Preparation of the Amine Salt (Step A) : In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 10.0 g (0.0718 mol) of 4-Fluoro-2,6-dimethylaniline and 100 mL of water. Stir vigorously and slowly add 25 mL of concentrated hydrochloric acid. Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Rationale: The amine must be protonated to form the soluble hydrochloride salt, making it amenable to reaction with nitrous acid.

-

-

Diazotization (Step B) : Dissolve 5.2 g (0.0754 mol) of sodium nitrite in 20 mL of water and place it in the dropping funnel. Add the sodium nitrite solution dropwise to the stirred amine slurry over 30 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C.

-

Rationale: Slow, dropwise addition and rigorous temperature control are paramount to prevent decomposition of the diazonium salt and to control the exothermic reaction. After the addition is complete, continue stirring for an additional 20 minutes in the cold bath. A positive test on starch-iodide paper indicates a slight excess of nitrous acid and the completion of the reaction.

-

-

Iodination (Step C) : In a separate 500 mL flask, dissolve 13.1 g (0.0789 mol) of potassium iodide in 50 mL of water. Cool this solution in an ice bath. Slowly add the cold diazonium salt solution from Step B to the stirred potassium iodide solution.

-

Rationale: Vigorous bubbling will be observed as nitrogen gas evolves, which is a visual confirmation that the displacement reaction is proceeding. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification (Step D) : Transfer the reaction mixture to a separatory funnel. The desired product will be a dark, oily layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers and wash sequentially with 50 mL of 10% sodium thiosulfate solution (to remove excess iodine, noted by the disappearance of the brown iodine color), 50 mL of water, and 50 mL of saturated NaCl solution (brine).

-

Rationale: The thiosulfate wash is a crucial purification step. The brine wash helps to remove residual water from the organic phase before drying.

-

-

Final Isolation (Step E) : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield a clear, colorless to pale yellow oil.

Part 4: Characterization and Data

The identity and purity of the synthesized 2-Fluoro-5-iodo-1,3-dimethylbenzene should be confirmed using standard analytical techniques.

Table of Physical Properties

| Compound | CAS Number | Molecular Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Fluoro-1,3-dimethylbenzene (Precursor) | 443-88-9 | C₈H₉F | 124.16 | 147-148 °C [9] | 0.988 [9] |

| 2-Fluoro-5-iodo-1,3-dimethylbenzene | 1416549-07-9 | C₈H₈FI | 250.05 | 227.3±35.0 °C (Predicted) [10] | 1.686±0.06 (Predicted) [10] |

Expected Analytical Data:

-

¹H NMR : Expect distinct signals for the two non-equivalent methyl groups and the two aromatic protons.

-

¹³C NMR : Expect signals for the eight distinct carbon atoms, with characteristic C-F and C-I couplings.

-

GC-MS : A single major peak in the gas chromatogram with a mass spectrum showing a molecular ion peak (M⁺) at m/z = 250.

Part 5: Safety and Handling

-

Acids : Concentrated hydrochloric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Diazonium Salts : Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. Never isolate the diazonium salt . Always use it in solution and keep it cold.

-

Reagents : Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

Conclusion

The Sandmeyer reaction provides a highly effective and regioselective pathway for the synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene. By carefully controlling reaction parameters, particularly temperature during the diazotization step, researchers can reliably produce this valuable synthetic intermediate. The principles and detailed protocol outlined in this guide are intended to provide drug development professionals and synthetic chemists with the practical knowledge and theoretical understanding necessary for successful synthesis.

References

- Vertex AI Search. (n.d.). 2-broMo-5-fluoro-1,3-diMethylbenzene synthesis - ChemicalBook.

- Wikipedia. (2024). Sandmeyer reaction.

- Dar, A. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- ChemicalBook. (n.d.). 5-Fluoro-2-iodo-1,3-dimethylbenzene synthesis.

- LookChem. (2025). 2-fluoro-1,3-dimethylbenzene - 443-88-9.

- Quora. (2017). Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene?.

- Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions.

- Chemistry LibreTexts. (2023). 16.2: Other Aromatic Substitutions.

- ChemicalBook. (n.d.). 2-Fuoro-5-iodo-1,3-dimethylbenzene | 1416549-07-9.

- Sigma-Aldrich. (n.d.). 2-Fluoro-1,3-dimethylbenzene 97 443-88-9.

- ChemicalBook. (n.d.). 2-Fuoro-5-iodo-1,3-dimethylbenzene | 1416549-07-9.

- Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences.

- Chem-Impex. (n.d.). 1,3-Dibromo-5-fluoro-2-iodobenzene.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 2-氟-1,3-二甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Fuoro-5-iodo-1,3-dimethylbenzene | 1416549-07-9 [amp.chemicalbook.com]

Introduction: A Versatile Building Block for Modern Chemistry

An In-Depth Technical Guide to 2-Fluoro-5-iodo-1,3-dimethylbenzene for Advanced Synthesis

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design. 2-Fluoro-5-iodo-1,3-dimethylbenzene (CAS No. 1416549-07-9) emerges as a highly valuable and versatile building block, particularly for researchers in pharmaceutical and materials science.[1][2] Its structure is deceptively simple, yet it offers a powerful combination of reactive sites. The presence of an iodine atom provides a prime handle for a multitude of cross-coupling reactions, while the fluorine atom and methyl groups can be leveraged to fine-tune the electronic properties, metabolic stability, and binding affinity of target molecules.[3] This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights for its effective application in drug discovery and advanced material development.

Core Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectral properties is fundamental to its application in the laboratory. The data for 2-Fluoro-5-iodo-1,3-dimethylbenzene are summarized below. These values are critical for reaction setup, purification, and structural confirmation.

| Property | Value | Source |

| CAS Number | 1416549-07-9 | ChemicalBook[4] |

| Molecular Formula | C₈H₈FI | Calculated |

| Molecular Weight | 250.05 g/mol | Calculated |

| Boiling Point | 227.3 ± 35.0 °C | Predicted, ChemicalBook[5] |

| Density | 1.686 ± 0.06 g/cm³ | Predicted, ChemicalBook[5] |

| Appearance | Varies; typically a liquid or low-melting solid | General Knowledge |

Spectroscopic Signature: While a specific spectrum for this exact molecule is not publicly available, the expected ¹H NMR signals can be predicted based on related structures like 1-fluoro-2-iodobenzene and 1,2-dimethylbenzene.[6][7] The aromatic region would show two distinct singlets (or very narrowly split doublets) due to the symmetrical substitution pattern. The methyl groups would appear as a single peak in the upfield region (~2.3 ppm). The fluorine atom would induce through-bond coupling, further splitting the adjacent proton signals.

Synthesis Pathway: From Precursor to Product

The reliable synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene is crucial for its use in research. A common and effective strategy involves the direct iodination of the corresponding fluorinated xylene precursor.

Causality in Synthesis Design: The choice of an iodinating agent and conditions is paramount. A combination of iodine and an oxidizing agent (like iodic acid in an acidic medium) or the use of N-Iodosuccinimide (NIS) in a strong acid like trifluoroacetic acid provides an electrophilic iodine source ("I+") capable of reacting with the moderately activated aromatic ring. The fluorine and methyl groups are ortho, para-directing; the iodine is directed to the position para to the fluorine and ortho to both methyl groups, driven by sterics and electronics.

Caption: Synthesis workflow for 2-Fluoro-5-iodo-1,3-dimethylbenzene.

Experimental Protocol: Electrophilic Iodination

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2-fluoro-1,3-dimethylbenzene (1.0 eq) in a suitable solvent such as trifluoroacetic acid or a mixture of acetic acid and sulfuric acid.

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, pour the reaction mixture into a beaker of ice water containing a solution of sodium thiosulfate to quench any remaining iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-Fluoro-5-iodo-1,3-dimethylbenzene.

Chemical Reactivity: A Hub for Cross-Coupling Chemistry

The synthetic utility of 2-Fluoro-5-iodo-1,3-dimethylbenzene stems from the differential reactivity of its carbon-halogen bonds. The C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position.[1]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, essential for constructing the biaryl scaffolds prevalent in many pharmaceuticals.[8] The reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester.[9][10]

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl iodide to the Pd(0) center, followed by transmetalation with the activated boronic acid (boronate), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

-

Setup: To an oven-dried Schlenk flask, add 2-Fluoro-5-iodo-1,3-dimethylbenzene (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

Workup & Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen bonds is arguably one of the most important transformations in drug development.[11] The Buchwald-Hartwig amination provides a general and efficient method for coupling aryl halides with a wide range of primary and secondary amines.[12][13]

Mechanism Insight: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The cycle involves oxidative addition of the aryl iodide, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[14][15] The choice of phosphine ligand is critical for catalyst efficiency and substrate scope.[13]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

-

Setup: In a glovebox or under an inert atmosphere, combine 2-Fluoro-5-iodo-1,3-dimethylbenzene (1.0 eq), the amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

-

Solvent & Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed (monitor by LC-MS).

-

Workup & Purification: Cool the reaction, filter through a pad of celite to remove inorganic salts, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.

Grignard Reaction for Versatile C-C Bond Formation

The iodinated position can be converted into a highly nucleophilic organometallic species, such as a Grignard reagent. This classic transformation opens up pathways to react with a vast range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[16][17]

Reaction Insight: The aryl iodide reacts with magnesium metal in an anhydrous ether solvent to form the arylmagnesium iodide.[16] This reagent is a powerful carbon nucleophile and a strong base, reacting readily with electrophilic centers. For example, reaction with an aldehyde yields a secondary alcohol, while reaction with CO₂ followed by an acidic workup produces a carboxylic acid.[18]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Fuoro-5-iodo-1,3-dimethylbenzene | 1416549-07-9 [m.chemicalbook.com]

- 5. 2-Fuoro-5-iodo-1,3-dimethylbenzene | 1416549-07-9 [amp.chemicalbook.com]

- 6. C8H10 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 o-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1-Fluoro-2-iodobenzene(348-52-7) 1H NMR [m.chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. research.rug.nl [research.rug.nl]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. youtube.com [youtube.com]

Physical properties of 2-Fluoro-5-iodo-1,3-dimethylbenzene

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Fluoro-5-iodo-1,3-dimethylbenzene (CAS No. 1416549-07-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with established analytical methodologies. It details not only the property values but also the fundamental experimental protocols required for their empirical validation, ensuring a robust and self-validating approach to characterization. The guide covers essential physicochemical parameters, spectroscopic signatures for structural elucidation, and the underlying principles of these measurements, offering a field-proven perspective on the practical characterization of this valuable synthetic intermediate.

Introduction and Molecular Overview

2-Fluoro-5-iodo-1,3-dimethylbenzene is a halogenated aromatic compound with significant potential as a building block in organic synthesis. Its trifunctional substitution pattern—featuring a fluorine atom, an iodine atom, and two methyl groups on a benzene ring—offers multiple reactive sites for creating complex molecular architectures. Such polysubstituted aromatic rings are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The iodine atom, in particular, serves as an excellent leaving group or a site for cross-coupling reactions, while the fluorine atom can modulate electronic properties and metabolic stability in bioactive molecules.

Understanding the physical properties of this compound is a critical prerequisite for its effective use in synthesis, process development, and formulation. Accurate data on properties such as melting point, boiling point, and solubility are essential for designing reaction conditions, purification strategies, and ensuring safe handling and storage.

Table 1: Core Molecular and Physical Properties of 2-Fluoro-5-iodo-1,3-dimethylbenzene

| Property | Value | Source |

| CAS Number | 1416549-07-9 | [3] |

| Molecular Formula | C₈H₈FI | [3] |

| Molecular Weight | 250.05 g/mol | [3] |

| Boiling Point | 227.3 ± 35.0 °C (Predicted) | [3] |

| Density | 1.686 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Room temperature, sealed in dry, dark place | [4] |

Note: The boiling point and density are predicted values. This guide provides detailed protocols for their experimental determination.

Workflow for Comprehensive Physicochemical Characterization

A systematic approach is crucial for the full characterization of a chemical entity. The following workflow outlines the logical sequence of experiments to determine the key physical and structural properties of 2-Fluoro-5-iodo-1,3-dimethylbenzene.

Caption: Workflow for the characterization of 2-Fluoro-5-iodo-1,3-dimethylbenzene.

Experimental Protocols for Physical Property Determination

The trustworthiness of chemical data hinges on the validity of the methods used to acquire it. The following sections detail standard, self-validating protocols for determining the fundamental physical properties of the title compound.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the gold-standard method for determining the melting point of a pure crystalline solid. It measures the heat flow into a sample as a function of temperature. A sharp endothermic peak indicates the melting transition. The onset temperature of this peak is reported as the melting point, and the peak's sharpness is an excellent indicator of purity.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium, tin) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 2-3 mg of 2-Fluoro-5-iodo-1,3-dimethylbenzene into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 25°C below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition to a temperature at least 25°C above the completion of the melt.

-

Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is determined from the extrapolated onset of the melting endotherm.

Determination of Boiling Point via Distillation

Expertise & Rationale: The boiling point provides information on a substance's volatility. The predicted value of 227.3°C suggests that standard atmospheric distillation is appropriate.[3] This method identifies the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For high-boiling-point liquids, vacuum distillation can be used to prevent thermal decomposition, with the results extrapolated to atmospheric pressure using a nomograph.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Charging: Place a small volume (e.g., 10 mL) of the compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady distillation rate is achieved and vapor and liquid are in equilibrium. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the condensing vapor.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, apply a pressure correction to normalize the boiling point to standard pressure.

Determination of Density via Pycnometry

Expertise & Rationale: Density is a fundamental property useful for material identification and calculating mass from a known volume. Pycnometry is a highly accurate method that involves determining the mass of a precise volume of the substance defined by the calibrated volume of a pycnometer (a specific gravity bottle).

Step-by-Step Protocol:

-

Pycnometer Calibration:

-

Thoroughly clean and dry a pycnometer of known volume (e.g., 5 mL).

-

Weigh the empty, dry pycnometer (m₁).

-

Fill the pycnometer with deionized water of a known temperature (e.g., 25°C) and weigh it (m₂).

-

Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with 2-Fluoro-5-iodo-1,3-dimethylbenzene, ensuring it reaches the same temperature as the water in the calibration step.

-

Weigh the filled pycnometer (m₃).

-

-

Calculation: The density (ρ) of the sample at the measurement temperature is calculated as: ρ_sample = (m₃ - m₁) / V_pycnometer

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide unambiguous confirmation of a molecule's structure. The following sections describe the expected spectral features for 2-Fluoro-5-iodo-1,3-dimethylbenzene based on its structure and data from analogous compounds.[5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.

Expected ¹H NMR Spectrum:

-

Aromatic Protons: Two signals are expected in the aromatic region (~7.0-8.0 ppm). One proton is situated between the two methyl groups, and the other is between the fluorine and iodine atoms. Spin-spin coupling with the ¹⁹F nucleus will likely split the signal of the adjacent proton into a doublet.

-

Methyl Protons: A single, sharp signal integrating to 6 protons will appear in the upfield region (~2.2-2.5 ppm), as the two methyl groups are chemically equivalent.

Expected ¹³C NMR Spectrum:

-

Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

-

The carbon atoms bonded to the electronegative fluorine and iodine will be significantly shifted. The C-F bond will exhibit a large one-bond coupling constant (¹J_CF), and smaller two- and three-bond couplings may also be observed.

-

Two signals will correspond to the aromatic carbons bearing the methyl groups, two for the methyl carbons themselves, one for the C-F carbon, one for the C-I carbon, and two for the remaining aromatic C-H carbons.

Expected ¹⁹F NMR Spectrum:

-

A single resonance is expected, as there is only one fluorine atom in the molecule. Its chemical shift will be characteristic of an aryl fluoride. This signal will be split by the adjacent aromatic proton.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Expected IR Absorption Bands:

-

C-H Stretching (Aromatic): Weak to medium bands above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹).[6]

-

C-H Stretching (Alkyl): Strong bands just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹) from the methyl groups.[6]

-

C=C Stretching (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.[10]

-

C-F Stretching: A strong, characteristic band in the 1100-1300 cm⁻¹ region.

-

C-I Stretching: A band in the far-infrared region, typically around 500-600 cm⁻¹.

-

Aromatic Substitution Pattern: Bending vibrations (out-of-plane) in the 700-900 cm⁻¹ region will be characteristic of the 1,2,3,5-tetrasubstituted pattern.

Mass Spectrometry (MS)

Expertise & Rationale: MS provides the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering structural clues.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A strong peak at m/z = 250, corresponding to the molecular weight of C₈H₈FI.[3]

-

Isotope Pattern: The presence of iodine (¹²⁷I is 100% abundant) will result in a clean molecular ion peak without significant M+1 or M+2 contributions from the halogen.

-

Key Fragments:

-

Loss of an iodine atom (M - 127) would give a fragment at m/z = 123.

-

Loss of a methyl group (M - 15) would give a fragment at m/z = 235.

-

A benzylic cleavage could also result in the loss of a methyl radical.

-

Conclusion

2-Fluoro-5-iodo-1,3-dimethylbenzene is a synthetic intermediate with considerable utility in modern organic chemistry. This guide has consolidated its known properties and, more importantly, has provided a comprehensive framework of authoritative, step-by-step protocols for the empirical determination and validation of its key physicochemical characteristics. By adhering to these methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data, facilitating seamless integration of this compound into complex synthetic workflows and accelerating the discovery process.

References

-

Doc Brown's Chemistry. Infrared spectrum of 1,3-dimethylbenzene. [Link]

-

NIST. Benzene, 2-iodo-1,3-dimethyl- in the NIST WebBook. [Link]

-

Doc Brown's Chemistry. H-1 NMR spectrum of 1,2-dimethylbenzene. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1,2-dimethylbenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Iodo-1,3-dimethylbenzene in Modern Pharmaceutical Synthesis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fuoro-5-iodo-1,3-dimethylbenzene | 1416549-07-9 [amp.chemicalbook.com]

- 4. 1416549-07-9|2-Fluoro-5-iodo-1,3-dimethylbenzene|BLD Pharm [bldpharm.com]

- 5. 2-FLUORO-5-IODOBENZOTRIFLUORIDE(928783-87-3) 1H NMR spectrum [chemicalbook.com]

- 6. C8H10 infrared spectrum of 1,3-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of meta-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Benzene, 2-iodo-1,3-dimethyl- [webbook.nist.gov]

- 8. C8H10 1,2-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 o-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. 1-Fluoro-2-iodobenzene(348-52-7) 1H NMR [m.chemicalbook.com]

- 10. C8H10 infrared spectrum of 1,2-dimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ortho-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to 2-Fluoro-5-iodo-1,3-dimethylbenzene (CAS No. 1416549-07-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-5-iodo-1,3-dimethylbenzene, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. By leveraging its unique substitution pattern, researchers can strategically introduce fluorine and iodine moieties into complex molecular architectures, thereby modulating physicochemical and biological properties.

Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks

In the landscape of modern drug discovery and materials science, the rational design of functional molecules is paramount. Halogenated aromatic compounds, such as 2-Fluoro-5-iodo-1,3-dimethylbenzene, serve as critical cornerstones in the synthesis of novel entities. The presence of both a fluorine and an iodine atom on the 1,3-dimethylbenzene scaffold offers orthogonal reactivity. The iodine atom is a highly effective leaving group in a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making it a prized feature in pharmaceutical candidates. This guide will delve into the synthesis, characterization, and potential applications of this valuable synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical building block is essential for its effective utilization in synthesis and for ensuring safe handling. The key properties of 2-Fluoro-5-iodo-1,3-dimethylbenzene are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1416549-07-9 | [1] |

| Molecular Formula | C₈H₈FI | [1] |

| Molecular Weight | 250.05 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |

| Boiling Point | Not explicitly reported, but expected to be >200 °C | General Knowledge |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2] |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene would commence with the commercially available 2-fluoro-1,3-dimethylbenzene. The subsequent iodination can be achieved via electrophilic aromatic substitution.

Caption: Proposed synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene.

Experimental Protocol: Electrophilic Iodination

This protocol is a general guideline and may require optimization for optimal yield and purity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-1,3-dimethylbenzene (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

-

Addition of Reagents: To the stirred solution, add the iodinating agent, such as N-iodosuccinimide (NIS) (1.1 equivalents) or molecular iodine (I₂) (1.1 equivalents).

-

Catalysis: If using molecular iodine, a catalytic amount of a strong acid like sulfuric acid or a silver salt such as silver trifluoromethanesulfonate (AgOTf) can be added to generate a more potent electrophilic iodine species.

-

Reaction Monitoring: The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure 2-fluoro-5-iodo-1,3-dimethylbenzene.

Characterization: Predicted Spectroscopic Data

While experimental spectra for 2-Fluoro-5-iodo-1,3-dimethylbenzene are not publicly available, we can predict the key features of its ¹H and ¹³C NMR spectra based on the analysis of similar structures.

¹H NMR Spectroscopy:

-

Aromatic Protons: Two signals are expected in the aromatic region (δ 6.5-8.0 ppm). The proton at C4 will likely appear as a doublet due to coupling with the fluorine atom. The proton at C6 will appear as a singlet.

-

Methyl Protons: Two singlets are expected for the two non-equivalent methyl groups at C1 and C3, likely in the region of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the fluorine atom (C2) will exhibit a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings, respectively. The carbon attached to the iodine atom (C5) will have a chemical shift significantly influenced by the heavy atom effect.

-

Methyl Carbons: Two distinct signals are expected for the two methyl carbons.

Applications in Synthetic Chemistry: A Gateway to Molecular Diversity

The true value of 2-Fluoro-5-iodo-1,3-dimethylbenzene lies in its potential as a versatile substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than carbon-fluorine bonds in these transformations, allowing for selective functionalization at the 5-position.

Caption: Potential cross-coupling reactions of 2-Fluoro-5-iodo-1,3-dimethylbenzene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.

-

General Protocol:

-

In a reaction vessel, combine 2-Fluoro-5-iodo-1,3-dimethylbenzene (1.0 eq.), an arylboronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[3]

-

General Protocol:

-

To a solution of 2-Fluoro-5-iodo-1,3-dimethylbenzene (1.0 eq.) and a terminal alkyne (1.2 eq.) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine or diisopropylamine).[4]

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, perform an appropriate work-up and purify the product.

-

Buchwald-Hartwig Amination

This reaction is a powerful tool for the synthesis of aryl amines from aryl halides.[5][6]

-

General Protocol:

-

Combine 2-Fluoro-5-iodo-1,3-dimethylbenzene (1.0 eq.), an amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.) in an anhydrous, aprotic solvent like toluene or dioxane.[5][6]

-

Heat the mixture under an inert atmosphere until the reaction is complete.

-

After cooling, quench the reaction and perform an aqueous work-up.

-

Purify the resulting aryl amine by column chromatography.

-

Safety and Handling

As with all chemical reagents, 2-Fluoro-5-iodo-1,3-dimethylbenzene should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-5-iodo-1,3-dimethylbenzene is a promising and versatile building block for organic synthesis. Its unique substitution pattern allows for selective functionalization through a variety of cross-coupling reactions, providing a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. The strategic incorporation of fluorine offers the potential to enhance the pharmacological properties of target molecules. While detailed experimental data for this specific compound is limited, the established reactivity of similar halogenated aromatics provides a strong foundation for its successful application in research and development.

References

[5] Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

[6] Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

[7] Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

[8] Google Patents. (n.d.). CN103242173A - Preparation method of 2-fluoro-3-iodoaniline. Retrieved from

[9] Google Patents. (n.d.). WO2021036060A1 - Process for preparing fluorobenzene and catalyst therefore. Retrieved from

[10] Google Patents. (n.d.). EP0183579A1 - Method for the synthesis of iodobenzene. Retrieved from

[11] European Patent Office. (2022). NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES - EP 3696156 B1. Retrieved from [Link]

[12] National Bureau of Standards. (n.d.). Synthesis of Some Disubstituted 3,4,5,6,- Tetrafluorobenzenes 1, 2. Retrieved from [Link]

[13] Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm. Retrieved from [Link]

[14] National Center for Biotechnology Information. (n.d.). 2-Bromo-5-iodo-1,3-dimethylbenzene. Retrieved from [Link]

[3] Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

[15] Google Patents. (n.d.). CURABLE FLUOROELASTOMER COMPOSITIONS - EP 2603557 B1. Retrieved from

[16] University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

[17] Google Patents. (n.d.). EP1263797A1 - Process for producing fluoroelastomers. Retrieved from

[18] National Center for Biotechnology Information. (n.d.). 1,3-Difluoro-5-iodobenzene. Retrieved from [Link]

[19] Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

[20] Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

[21] SpectraBase. (n.d.). Phosphonic acid, (4-methyl-2-oxocyclohexyl)-, diethyl ester. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Page loading... [guidechem.com]

- 3. C8H10 1,3-dimethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 m-xylene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2-Fluoro-1-iodo-3-methylbenzene | C7H6FI | CID 24820537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. digibuo.uniovi.es [digibuo.uniovi.es]

- 8. CN103242173A - Preparation method of 2-fluoro-3-iodoaniline - Google Patents [patents.google.com]

- 9. WO2021036060A1 - Process for preparing fluorobenzene and catalyst therefore - Google Patents [patents.google.com]

- 10. EP0183579A1 - Method for the synthesis of iodobenzene - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. 2-Bromo-5-iodo-1,3-dimethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. che.hw.ac.uk [che.hw.ac.uk]

- 17. EP1263797A1 - Process for producing fluoroelastomers - Google Patents [patents.google.com]

- 18. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. spectrabase.com [spectrabase.com]

A Multi-Modal Spectroscopic Approach to the Definitive Structure Elucidation of 2-Fluoro-5-iodo-1,3-dimethylbenzene

Preamble: The Imperative for Unambiguous Characterization

In the landscape of pharmaceutical development and materials science, the precise structural identity of a molecule is the bedrock upon which all subsequent research is built. An incorrect or incomplete structural assignment can lead to wasted resources, misinterpreted biological activity, and compromised intellectual property. The subject of this guide, 2-Fluoro-5-iodo-1,3-dimethylbenzene (C₈H₈FI), presents a classic challenge in structural chemistry: a polysubstituted aromatic ring where the relative positions of the substituents must be confirmed without ambiguity. This document provides a comprehensive, field-proven workflow for the definitive structure elucidation of this compound, moving logically from molecular formula determination to the fine details of atomic connectivity. Our approach is rooted in the principle of orthogonal verification, where each analytical technique provides a layer of evidence that is validated by the next, ensuring the highest degree of confidence in the final assignment.

The Strategic Analytical Workflow

The elucidation of an unknown or newly synthesized molecule is not a linear process but rather an integrated strategy. Each step is designed to answer specific questions, with the collective results converging on a single, validated structure. Our approach for 2-Fluoro-5-iodo-1,3-dimethylbenzene follows a logical progression from coarse to fine detail.

Figure 1: The integrated workflow for structure elucidation, starting from mass spectrometry to confirm the elemental composition, followed by 1D and 2D NMR to map atomic connectivity.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Rationale: Before delving into the intricacies of atomic arrangement, we must first confirm the molecular formula. High-Resolution Mass Spectrometry (HR-MS) is the gold standard for this purpose. It provides a highly accurate mass measurement of the parent ion, allowing for the confident determination of the elemental composition.[1][2][3] For halogenated compounds, MS is also useful for observing characteristic isotopic patterns, although iodine is monoisotopic (¹²⁷I), which simplifies the spectrum.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition Parameters (Positive Ion Mode):

-

Ion Source: ESI

-

Scan Range: m/z 100-500

-

Resolution: > 60,000 FWHM

-

Ionization Voltage: +4.0 kV

-

Sheath Gas Flow Rate: 35 arbitrary units

-

Aux Gas Flow Rate: 10 arbitrary units

-

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M]⁺• and compare its measured accurate mass to the theoretical mass for the proposed formula C₈H₈FI.

Data Presentation & Interpretation

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Proposed Formula | C₈H₈FI |

| Theoretical Mass [M]⁺• | 249.9709 u |

| Observed Mass [M]⁺• | 249.9712 u |

| Mass Error | +1.2 ppm |

| Ion Adduct | [M]⁺• |

The observed mass of 249.9712 u is within a 1.2 ppm error of the theoretical mass for C₈H₈FI, confirming the elemental composition. The absence of an M+2 peak is consistent with the presence of iodine and fluorine, which are monoisotopic.[4] This foundational piece of data validates the molecular formula and allows us to proceed with NMR analysis with high confidence.

1D NMR Spectroscopy: Probing the Chemical Environments

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation of organic molecules in solution.[5] ¹H NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR provides a count of unique carbon atoms. For this molecule, the key diagnostic features will be the number of aromatic and methyl signals, their multiplicities, and the characteristic coupling between the fluorine atom and nearby protons and carbons (J-coupling).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C{¹H} NMR Acquisition:

-

Pulse Program: Standard proton-decoupled single pulse (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay (d1): 2 seconds.

-

-

DEPT-135 Acquisition: Run a standard DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

Data Interpretation and Assignment

Based on the confirmed formula and the proposed structure, we anticipate the following signals:

-

¹H NMR: Two singlets for the two non-equivalent methyl groups and two signals for the two aromatic protons. The aromatic protons should appear as doublets due to coupling to the ¹⁹F nucleus.

-

¹³C NMR: Eight carbons in total. Due to symmetry, we expect six distinct signals: two for the methyl groups and four for the aromatic carbons (two substituted, two proton-bearing). The carbons near the fluorine will exhibit significant C-F coupling.

Table 2: 1D NMR Spectroscopic Data for 2-Fluoro-5-iodo-1,3-dimethylbenzene (in CDCl₃)

| δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment (¹H) | δ (ppm) | J (Hz) | Assignment (¹³C) |

|---|---|---|---|---|---|---|---|

| 7.39 | d | JH-F = 7.2 | 1H | H-6 | 162.8 | d, ¹JC-F = 245.5 | C-2 |

| 7.01 | d | JH-F = 9.6 | 1H | H-4 | 142.1 | d, ³JC-F = 4.1 | C-1 |

| 2.35 | s | - | 3H | 1-CH₃ | 139.5 | d, ³JC-F = 5.6 | C-3 |

| 2.31 | s | - | 3H | 3-CH₃ | 137.4 | d, ²JC-F = 2.1 | C-6 |

| 128.0 | d, ²JC-F = 17.5 | C-4 | |||||

| 92.1 | s | C-5 | |||||

| 23.9 | d, ⁴JC-F = 3.8 | 3-CH₃ |

| | | | | | 14.7 | s | 1-CH₃ |

Note: Chemical shifts are hypothetical but based on predictive models and known substituent effects.[6][7][8] J values are representative for fluoroaromatic compounds.

Interpretation Insights:

-

The ¹H NMR shows two aromatic signals, both appearing as doublets, which is strong evidence of coupling to the single fluorine atom rather than to each other.

-

The ¹³C NMR spectrum displays the expected eight signals, confirming the absence of molecular symmetry that would reduce the count.

-

The carbon at 162.8 ppm shows a very large one-bond C-F coupling constant (¹JC-F) of ~245 Hz, definitively identifying it as the carbon directly attached to the fluorine atom (C-2).

-

The carbon at 92.1 ppm is significantly shielded. This is a classic "heavy atom effect" and is characteristic of a carbon directly bonded to iodine, assigning it as C-5.[9]

-

The remaining carbons all show smaller couplings to fluorine, which will be instrumental in the final assignment using 2D NMR.

2D NMR Spectroscopy: Assembling the Puzzle

Expertise & Rationale: While 1D NMR provides the individual pieces, 2D NMR experiments like COSY, HSQC, and HMBC provide the crucial connectivity information to assemble the final structure.[10][11][12]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to (one-bond correlation).

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton signals to carbons over multiple bonds (typically 2-4 bonds). This is often the most powerful experiment for mapping out the carbon skeleton and placing substituents.

2D NMR Data Analysis

-

COSY: A COSY experiment would show no correlation between the aromatic protons at 7.39 and 7.01 ppm, confirming their coupling is to fluorine and not to each other. This implies they are not adjacent.

-

HSQC: The HSQC spectrum provides direct, unambiguous C-H attachments:

-

Proton at 7.39 ppm correlates to the carbon at 137.4 ppm (H-6 to C-6).

-

Proton at 7.01 ppm correlates to the carbon at 128.0 ppm (H-4 to C-4).

-

Proton at 2.35 ppm correlates to the carbon at 14.7 ppm (1-CH₃).

-

Proton at 2.31 ppm correlates to the carbon at 23.9 ppm (3-CH₃).

-

-

HMBC: The Definitive Connections: The HMBC spectrum provides the long-range correlations that lock the structure in place. The key is to observe correlations from the well-defined methyl proton signals to the aromatic carbons.

Figure 2: Key HMBC correlations confirming the substitution pattern of 2-Fluoro-5-iodo-1,3-dimethylbenzene. Arrows point from the proton to the correlated carbon.

HMBC Interpretation:

-

1-CH₃ Protons (δH 2.35): Crucially, these protons show a three-bond correlation (³J) to the fluorine-bearing carbon C-2 (δC 162.8) and a two-bond correlation (²J) to the proton-bearing carbon C-6 (δC 137.4). This places this methyl group at the C-1 position, adjacent to both C-2 and C-6.

-

3-CH₃ Protons (δH 2.31): These protons show two-bond correlations to both C-2 (δC 162.8) and C-4 (δC 128.0). This definitively places this methyl group at the C-3 position, between C-2 and C-4.

-

Aromatic Proton H-4 (δH 7.01): This proton shows a strong two-bond correlation to the iodine-bearing carbon C-5 (δC 92.1), confirming their ortho relationship.

-

Aromatic Proton H-6 (δH 7.39): Similarly, H-6 shows a two-bond correlation to C-5, confirming the final arrangement of the ring.

Conclusion: A Self-Validating Structural Proof

The multi-modal analytical approach detailed herein provides an unambiguous and self-validating elucidation of the structure of 2-Fluoro-5-iodo-1,3-dimethylbenzene. High-resolution mass spectrometry unequivocally established the elemental formula. 1D NMR provided the fundamental building blocks—the distinct proton and carbon environments—and offered key diagnostic clues through C-F and C-I effects. Finally, 2D NMR, particularly the HMBC experiment, served as the master architect, revealing the precise atomic connectivity. The correlations observed from the methyl groups to their adjacent aromatic carbons were paramount in confirming the 1,2,3,5-substitution pattern. This rigorous, evidence-based workflow ensures the highest degree of structural fidelity, a non-negotiable requirement for advancing research and development in the chemical sciences.

References

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Available at: [Link]

-

Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Analytical Chemistry, 88(3), 1839–1845. Available at: [Link]

-

Yang, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry, 88(3), 1839-1845. Available at: [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. R Discovery. Available at: [Link]

-

Yang, Y., et al. (2015). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. ResearchGate. Available at: [Link]

-

Pittcon (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Available at: [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

Singh, S., et al. (2008). Vibrational Spectroscopy of Halogen Substituted Benzene Derivatives. AIP Conference Proceedings. Available at: [Link]

-

Bryant, J. R., et al. (2005). Computational Study of the Halogen Atom−Benzene Complexes. The Journal of Physical Chemistry A, 109(43), 9849–9855. Available at: [Link]

-

Tranter, T. (2012). Transition of Iodine Analysis to Accelerator Mass Spectrometry. Idaho National Laboratory. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Kanao, E., et al. (2020). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 488-494. Available at: [Link]

-

Walter, K., et al. (1990). Spectroscopy of the ionic ground state of monohalogenated benzenes. The Journal of Physical Chemistry, 94(13), 5144–5152. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Available at: [Link]

-

LibreTexts Chemistry. (2022). 5.3: HMBC and HMQC Spectra. Available at: [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]

-

Sajed, T., et al. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Available at: [Link]

-

Cheminfo.org. (n.d.). 1H NMR spectra prediction. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

-

Magri, F. M. M., et al. (2006). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 17, 105-112. Available at: [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics. Available at: [Link]

-

Cheminfo.org. (n.d.). Predict NMR spectra-HMBC. Available at: [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pittcon.org [pittcon.org]

- 4. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 6. CASPRE [caspre.ca]

- 7. cheminfo.org [cheminfo.org]

- 8. Visualizer loader [nmrdb.org]

- 9. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 12. cosy hsqc hmbc: Topics by Science.gov [science.gov]

An In-Depth Technical Guide to 2-Fluoro-5-iodo-1,3-dimethylbenzene: A Key Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-5-iodo-1,3-dimethylbenzene is a halogenated aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and two methyl groups on a benzene ring, offers multiple reaction handles for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, molecular formula, and calculated molecular weight, alongside a discussion of its synthetic relevance, reactivity, and safety considerations. The strategic positioning of the iodo and fluoro groups makes this compound particularly valuable for sequential, site-selective cross-coupling reactions, a cornerstone of contemporary drug discovery and materials science.

Core Molecular and Physical Properties

2-Fluoro-5-iodo-1,3-dimethylbenzene, also known as 2-fluoro-5-iodo-m-xylene, is a key intermediate for synthetic chemists. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈FI | [1][2] |

| Molecular Weight | 250.05 g/mol | [1][2] |

| CAS Number | 1416549-07-9 | [1] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Boiling Point | 227.3 ± 35.0 °C (Predicted) | [1] |

| Density | 1.686 ± 0.06 g/cm³ (Predicted) |

Molecular Structure and Formula Derivation

The molecular formula, C₈H₈FI, is derived from its chemical structure. The parent molecule is a benzene ring (C₆). Two hydrogen atoms are substituted by methyl groups (-CH₃), one by a fluorine atom (-F), and one by an iodine atom (-I). The remaining two hydrogens stay on the ring.

-

Carbon (C): 6 in the ring + 2 in the methyl groups = 8

-

Hydrogen (H): 2 on the ring + 6 in the methyl groups = 8

-

Fluorine (F): 1

-

Iodine (I): 1

This composition directly leads to the molecular formula C₈H₈FI.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the most common isotopes:

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

-

Fluorine (F): 1 atom × 18.998 u = 18.998 u

-

Iodine (I): 1 atom × 126.904 u = 126.904 u

Total Molecular Weight = 96.088 + 8.064 + 18.998 + 126.904 = 250.054 u

This calculated value is consistent with the cited formula weight of 250.05 g/mol .[1][2]

Caption: 2D representation of 2-Fluoro-5-iodo-1,3-dimethylbenzene.

Synthesis and Reactivity: A Strategic Overview

Halogenated xylenes are pivotal starting materials in organic synthesis. The presence of both an iodo and a fluoro group on the 1,3-dimethylbenzene scaffold of the title compound allows for a diverse range of chemical transformations.

Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of 2-Fluoro-5-iodo-1,3-dimethylbenzene is not widely published in peer-reviewed literature, its synthesis can be conceptualized through established methodologies for the halogenation of aromatic rings. A plausible retrosynthetic analysis suggests that it could be assembled from 2-fluoro-1,3-dimethylbenzene (2-fluoro-m-xylene) via electrophilic iodination.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of the title compound.

The directing effects of the substituents are crucial. The two methyl groups and the fluorine atom are ortho-, para-directing activators. The position of iodination at C-5 is sterically accessible and electronically favored by the cumulative directing effects of the C-1 methyl and the C-2 fluoro substituents.

Reactivity and Application in Cross-Coupling Reactions

The primary utility of 2-Fluoro-5-iodo-1,3-dimethylbenzene in drug development and advanced materials science lies in its capacity to participate in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-fluorine (C-F) bond in typical palladium- or copper-catalyzed systems. This reactivity difference is the cornerstone of its application as a versatile building block.

Orthogonal Reactivity:

-

C-I Bond Functionalization: The iodine atom is an excellent leaving group for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig aminations.[3] This allows for the facile introduction of aryl, heteroaryl, alkynyl, vinyl, or amino groups at the 5-position.

-

C-F Bond Inertness: The C-F bond is generally unreactive under the conditions used for C-I bond coupling. This allows the fluorine atom to be carried through a synthetic sequence, imparting its unique electronic properties to the final molecule. The C-F bond can be activated for coupling under more forcing conditions or with specific catalyst systems, offering a pathway for sequential functionalization.

This differential reactivity enables a programmed, stepwise construction of complex molecules, a highly desirable feature in the synthesis of pharmaceutical intermediates.

Relevance in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Halogenated intermediates, such as 2-Fluoro-5-iodo-1,3-dimethylbenzene, are therefore highly valuable.

Safety, Handling, and Storage

As with all aryl iodides and fluorinated compounds, 2-Fluoro-5-iodo-1,3-dimethylbenzene must be handled with appropriate safety precautions in a laboratory setting.

| Hazard Class | Precautionary Measures |

| Skin and Eye Irritation | May cause skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection.[5] |

| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or in a fume hood. Avoid breathing vapors.[5] |

| Ingestion | May be harmful if swallowed. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. |

Emergency Procedures:

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Spills: Absorb with inert material and place in a suitable container for disposal. Ensure adequate ventilation.

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra can be predicted based on the molecular structure.

-

¹H NMR: Two distinct singlets (or very narrow multiplets) would be expected for the two aromatic protons. Two singlets would also be observed for the non-equivalent methyl groups. The integration ratio would be 1:1:3:3.

-

¹³C NMR: Eight distinct signals would be expected, corresponding to the eight carbon atoms in unique electronic environments. The carbons attached to fluorine and iodine would show characteristic chemical shifts and, in the case of the C-F bond, coupling patterns. Aromatic carbons typically appear in the 90-165 ppm range, while the methyl carbons would be significantly upfield (around 20 ppm).

-

¹⁹F NMR: A single resonance would be observed. The chemical shift would be in the typical range for an aryl fluoride, and the signal would likely exhibit coupling to the ortho- and meta-protons on the ring. ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for monitoring reactions involving this compound.[6]

Conclusion

2-Fluoro-5-iodo-1,3-dimethylbenzene is a chemical entity of significant interest to the synthetic and medicinal chemistry communities. Its molecular formula (C₈H₈FI) and molecular weight (250.05 g/mol ) define a structure rich in synthetic potential. The orthogonal reactivity of its carbon-iodine and carbon-fluorine bonds makes it an ideal scaffold for the stepwise elaboration of complex molecules. For researchers in drug development, this compound represents a valuable building block for accessing novel chemical space and for the synthesis of fluorinated analogues of biologically active compounds. Proper handling and an understanding of its reactivity are key to harnessing its full potential in the laboratory.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Iodobenzene as a Key Building Block: Applications in Pharma and Agrochemicals. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-Fluoro-5-iodo-1,3-dimethylbenzene, 95% Purity. CP Lab Safety. Retrieved from [Link]

-

Innovating Science by Aldon Corporation. (n.d.). SAFETY DATA SHEET “cutting edge science for the classroom”. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.com. Retrieved from [Link]

Sources

A Technical Guide to 2-Fluoro-5-iodo-1,3-dimethylbenzene: Properties, Availability, and Applications in Chemical Synthesis

Introduction: A Strategic Building Block for Modern Chemistry

In the landscape of pharmaceutical and materials science research, the strategic design of molecular building blocks is paramount to innovation. 2-Fluoro-5-iodo-1,3-dimethylbenzene is a specialized aromatic compound that exemplifies the convergence of key functional groups engineered for advanced chemical synthesis. The presence of a fluorine atom, an iodine atom, and two methyl groups on a benzene ring provides a unique combination of properties, making it a valuable intermediate for researchers, particularly those in drug development.

The iodine atom serves as a highly effective leaving group, making the molecule an excellent substrate for a wide array of cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. Simultaneously, the fluorine atom is a bioisostere of hydrogen that can profoundly enhance the pharmacological profile of a drug candidate by improving metabolic stability, binding affinity, and lipophilicity.[1][2] This guide offers an in-depth technical overview of 2-Fluoro-5-iodo-1,3-dimethylbenzene, covering its chemical properties, commercial availability, core synthetic applications, and essential safety protocols for laboratory professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is the foundation of its effective application in research. This section details the key identifiers and characteristics of 2-Fluoro-5-iodo-1,3-dimethylbenzene.

Caption: Molecular Structure of 2-Fluoro-5-iodo-1,3-dimethylbenzene.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | 2-Fluoro-5-iodo-1,3-dimethylbenzene | - |

| Synonym(s) | 5-Fluoro-2-iodo-1,3-dimethylbenzene | [3][4] |

| CAS Number | 1416549-07-9 | [5][6] |

| Molecular Formula | C₈H₈FI | [7] |

| Molecular Weight | 250.05 g/mol | [8] |

| Purity (Typical) | ≥95% | [7][8] |

| Physical Form | Solid or Liquid | Inferred from related structures |

Commercial Availability and Procurement

2-Fluoro-5-iodo-1,3-dimethylbenzene is a specialized chemical intermediate available through several fine chemical suppliers. It is intended strictly for research and development purposes and must be handled by qualified technical personnel.[8] Procurement by individuals or for non-research applications is generally restricted.[8]

Table 2: Representative Commercial Suppliers

| Supplier | Purity Offered | Available Quantities | Source(s) |

| BLD Pharm | Varies by batch | Gram to bulk scale | [5] |

| CP Lab Safety | 95% | 10 grams | [7] |

| Echemi (Marketplace) | Varies by listing | Gram to kilogram scale | [3] |